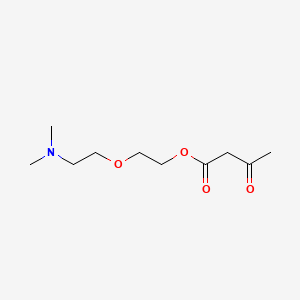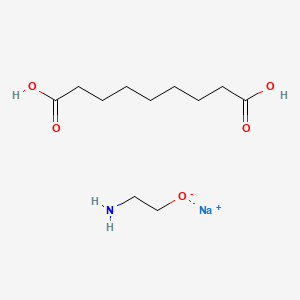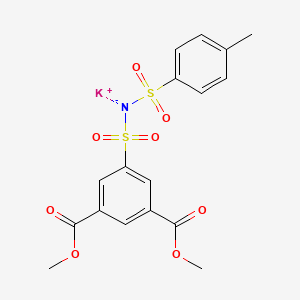
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt typically involves the reaction of dimethyl isophthalate with tosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-(N-mesylsulphamoyl)isophthalate
- Dimethyl 5-(N-nosylsulphamoyl)isophthalate
- Dimethyl 5-(N-benzylsulphamoyl)isophthalate
Uniqueness
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt is unique due to its specific structural features and reactivity. The presence of the tosyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
70364-24-8 |
|---|---|
Molekularformel |
C17H16KNO8S2 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
potassium;[3,5-bis(methoxycarbonyl)phenyl]sulfonyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C17H16NO8S2.K/c1-11-4-6-14(7-5-11)27(21,22)18-28(23,24)15-9-12(16(19)25-2)8-13(10-15)17(20)26-3;/h4-10H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
RHEWFSQJTWHJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


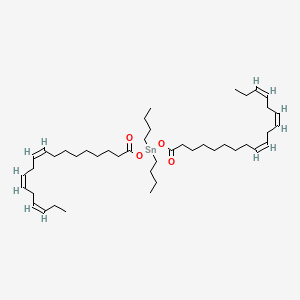

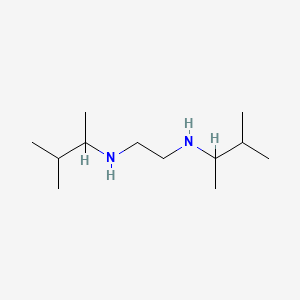

![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
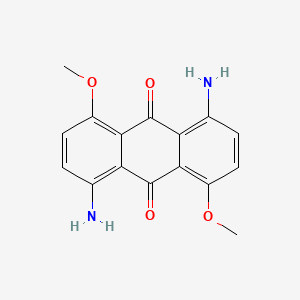
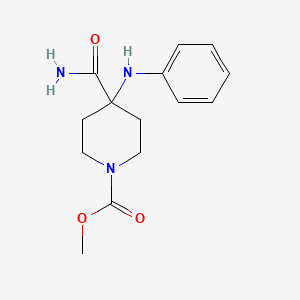
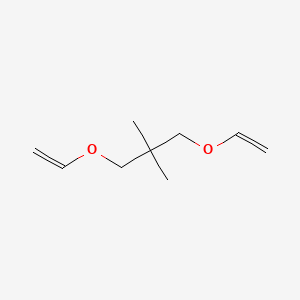
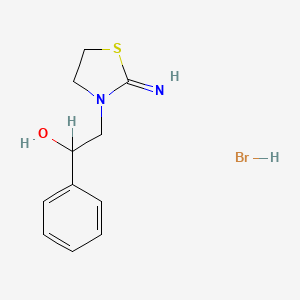
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
